molecular formula C13H11F2NO4S B2504187 methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1189466-26-9

methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2504187
CAS No.: 1189466-26-9
M. Wt: 315.29
InChI Key: PMCRKARPIKBPDR-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the benzothiazine family This compound is characterized by its unique structure, which includes a cyclopropyl group, two fluorine atoms, and a benzothiazine core

Biochemical Analysis

Biochemical Properties

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with KATP channels, which are involved in regulating insulin release from pancreatic beta cells . Additionally, it may modulate the activity of AMPA receptors, which are critical for synaptic transmission in the central nervous system . These interactions highlight the compound’s potential in therapeutic applications, particularly in the treatment of diabetes and neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, it influences insulin secretion by modulating KATP channel activity . In neuronal cells, it affects synaptic transmission by interacting with AMPA receptors . These interactions can lead to changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately impacting cell function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For example, its interaction with KATP channels involves binding to the sulfonylurea receptor subunit, leading to channel inhibition and altered insulin release . Similarly, its modulation of AMPA receptors involves binding to the receptor subunits, affecting synaptic transmission and neuronal excitability . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as improved insulin secretion and enhanced synaptic transmission . At high doses, it may cause toxic or adverse effects, including cellular damage and disrupted metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and activity. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and safety, highlighting the importance of understanding its metabolism in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation . For example, it may be transported into pancreatic beta cells or neuronal cells, where it exerts its effects on KATP channels and AMPA receptors . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the plasma membrane, where it interacts with KATP channels, or to synaptic sites, where it modulates AMPA receptor activity . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through a cyclization reaction involving a substituted aniline and a thioamide under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzothiazine derivatives

Scientific Research Applications

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine Derivatives: Other benzothiazine derivatives with different substituents, such as 4H-1,4-benzothiazine-2-carboxylate derivatives.

    Fluorinated Compounds: Compounds with similar fluorine substitutions, such as difluorobenzene derivatives.

Uniqueness

Methyl 4-cyclopropyl-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to its combination of a cyclopropyl group, two fluorine atoms, and a benzothiazine core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

methyl 4-cyclopropyl-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO4S/c1-20-13(17)12-6-16(7-2-3-7)10-4-8(14)9(15)5-11(10)21(12,18)19/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCRKARPIKBPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC(=C(C=C2S1(=O)=O)F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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